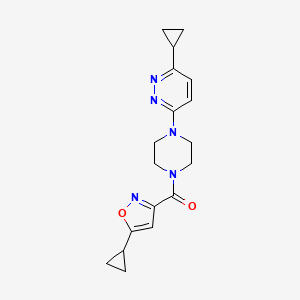
(5-环丙基异恶唑-3-基)(4-(6-环丙基哒嗪-3-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality (5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
潜在的治疗应用
虽然需要进一步研究,但以下领域对这种 RET 抑制剂的应用具有希望:
a. 甲状腺癌治疗:鉴于 RET 突变在甲状腺癌中经常发生,像 15l 这样的化合物可能成为针对这种恶性肿瘤的靶向治疗的宝贵工具。
b. 肺癌治疗:RET 突变在肺癌中也很普遍。抑制 RET 激酶活性可能为治疗由这些突变驱动的肺癌亚型提供一种新方法。
c. 精准医疗:作为一种特异性的 RET 抑制剂,15l 可以为针对 RET 驱动癌症患者的精准医疗方法做出贡献。
d. 联合治疗:研究人员可以探索将 15l 与其他靶向药物或免疫疗法结合起来以提高治疗效果。
e. 研究 RET 生物学:化合物 15l 可以作为研究 RET 生物学、解开其信号通路和了解其在癌症进展中的作用的宝贵工具。
总之,化合物 (5-环丙基异恶唑-3-基)(4-(6-环丙基哒嗪-3-基)哌嗪-1-基)甲酮作为一种 RET 激酶抑制剂具有希望,在甲状腺癌和肺癌治疗中具有潜在的应用。 其卓越的选择性、效力和代谢稳定性使其成为进一步研究和药物开发的令人兴奋的先导化合物 . 🌟
生物活性
The compound (5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This article provides an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant research findings.
The primary mechanism through which this compound exerts its effects is by acting as a positive allosteric modulator of the α7 nAChR subtype. This receptor is implicated in various central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. Activation of α7 nAChRs enhances cognitive function and may alleviate symptoms associated with neurodegenerative diseases .
1. Modulation of Nicotinic Acetylcholine Receptors
Research indicates that the compound enhances the activity of α7 nAChRs, which are known for their role in cognitive processes and neuroprotection. The modulation of these receptors can lead to increased calcium ion influx and subsequent neuronal signaling, promoting synaptic plasticity .
2. Therapeutic Potential
The compound has been studied for its potential in treating:
- Cognitive impairments : It may improve memory and learning deficits associated with Alzheimer's disease.
- Parkinson's disease : By modulating α7 nAChRs, it could reduce L-DOPA-induced dyskinesia, a common side effect in chronic treatment .
- Schizophrenia : Its action on nAChRs may help mitigate cognitive deficits observed in patients .
3. Anti-inflammatory Effects
In addition to its neurological applications, there is evidence suggesting that this compound may possess anti-inflammatory properties. This could be beneficial in conditions where inflammation contributes to disease pathology, such as in neurodegenerative disorders .
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study conducted by Zhang et al. demonstrated that activation of α7 nAChRs could significantly alleviate symptoms in animal models of Parkinson's disease, suggesting that compounds like (5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone may offer therapeutic benefits .
- Another investigation found that positive allosteric modulation of α7 nAChRs resulted in improved cognitive function in rodent models, supporting the potential use of this compound in treating cognitive impairments .
Data Table
属性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(15-11-16(25-21-15)13-3-4-13)23-9-7-22(8-10-23)17-6-5-14(19-20-17)12-1-2-12/h5-6,11-13H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUWZHFVNCXBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














